molecular formula C11H13NOS B1366542 5-Tert-butyl-1,3-benzoxazole-2-thiol CAS No. 53146-48-8

5-Tert-butyl-1,3-benzoxazole-2-thiol

Cat. No. B1366542
CAS RN: 53146-48-8
M. Wt: 207.29 g/mol
InChI Key: OIOGHWZPVMHTEA-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,3-benzoxazole-2-thiol is a chemical compound with the molecular formula C11H13NOS . It is also known as 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole) .


Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-1,3-benzoxazole-2-thiol consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The exact mass of the molecule is 207.07178521 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of compounds related to 5-tert-butyl-1,3-benzoxazole-2-thiol has been explored in various studies. For instance, Li, Wang, and Jian (2008) synthesized a related compound by reacting thiophene-2,5-dicarboxylic acid with 2-amino-4-tert-butylphenol, providing insights into the structural aspects of these compounds through crystallography (Li, Wang, & Jian, 2008).

Applications in Functional Materials

  • Benzoxazole derivatives, including those with tert-butyl groups, are utilized in the synthesis of functional materials. Kopp, Schiemann, and Fleck (2020) discussed the role of tert-butyl aryl sulfides in the synthesis of functional materials like fluorescent dyes and conjugated polymers (Kopp, Schiemann, & Fleck, 2020).

Electrochemical Methods and Corrosion Inhibition

  • Electrochemical synthesis of benzoxazole derivatives, including those with tert-butyl groups, has been reported by Salehzadeh, Nematollahi, and Hesari (2013). They developed an environmentally friendly method for synthesizing benzoxazole derivatives (Salehzadeh, Nematollahi, & Hesari, 2013).
  • Chaitra, Mohana, and Tandon (2018) studied the corrosion inhibition performance of molecules containing tert-butyl benzyl groups, including benzoxazole derivatives, on mild steel in acidic media (Chaitra, Mohana, & Tandon, 2018).

Photophysical and Electrochemical Properties

  • The photophysical properties of benzoxazole derivatives were studied by Fourati, Maris, Skene, Bazuin, and Prud’homme (2011), who assessed their potential as universal fluorophores and sensors in polymeric and solution studies (Fourati, Maris, Skene, Bazuin, & Prud’homme, 2011).

properties

IUPAC Name

5-tert-butyl-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-11(2,3)7-4-5-9-8(6-7)12-10(14)13-9/h4-6H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOGHWZPVMHTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445027
Record name 5-tert-butyl-1,3-benzoxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-1,3-benzoxazole-2-thiol

CAS RN

53146-48-8
Record name 5-tert-butyl-1,3-benzoxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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